

# A Comparative Review of the Pharmacokinetic Profiles of Investigational Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|
| Compound Name:       | PF-05186462 |           |  |  |  |  |
| Cat. No.:            | B3181772    | Get Quote |  |  |  |  |

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its key role in human pain signaling. A diverse range of inhibitors are currently in various stages of preclinical and clinical development. A thorough understanding of their pharmacokinetic (PK) profiles is essential for predicting their clinical viability, determining appropriate dosing regimens, and anticipating potential drug-drug interactions. This guide provides a comparative overview of the available pharmacokinetic data for several prominent Nav1.7 inhibitors.

## **Summary of Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic parameters for a selection of Nav1.7 inhibitors that have been evaluated in human clinical trials or are in late-stage preclinical development. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.



| Compo<br>und<br>Name<br>(Develo<br>per)                                                     | Develop<br>ment<br>Stage | Route<br>of<br>Adminis<br>tration | Tmax<br>(hours)  | Half-life<br>(t½)<br>(hours) | Clearan<br>ce (CL)              | Volume<br>of<br>Distribu<br>tion<br>(Vd) | Oral<br>Bioavail<br>ability<br>(%) |
|---------------------------------------------------------------------------------------------|--------------------------|-----------------------------------|------------------|------------------------------|---------------------------------|------------------------------------------|------------------------------------|
| PF-<br>0508977<br>1, PF-<br>0515012<br>2, PF-<br>0518646<br>2, PF-<br>0524132<br>8 (Pfizer) | Phase I                  | Oral & IV                         | Not<br>Specified | Not<br>Specified             | 45 - 392<br>mL/min/k<br>g[1][2] | 13 - 36<br>L/kg[1][2]                    | 38 -<br>110%[1]<br>[2]             |
| Vixotrigin e (BIIB074) (Biogen)                                                             | Phase II                 | Oral                              | 1 - 2[3][4]      | ~11[3][4]                    | Not<br>Specified                | Not<br>Specified                         | Not<br>Specified                   |
| DS-<br>1971a<br>(Daiichi<br>Sankyo)                                                         | Phase I                  | Oral                              | Not<br>Specified | Not<br>Specified             | Not<br>Specified                | Not<br>Specified                         | Not<br>Specified                   |
| JNJ-<br>6395591<br>8<br>(Janssen<br>)                                                       | Preclinic<br>al          | Not<br>Specified                  | Not<br>Specified | Not<br>Specified             | Not<br>Specified                | Not<br>Specified                         | Not<br>Specified                   |

Note: "Not Specified" indicates that the data was not available in the public domain from the reviewed sources. The data for the four Pfizer compounds are presented as ranges observed in a human microdose study.[1][2]

## **Detailed Compound Profiles**



Check Availability & Pricing

## Pfizer's Arylsulfonamide Series (PF-05089771, PF-05150122, PF-05186462, and PF-05241328)

Pfizer investigated a series of potent and selective arylsulfonamide Nav1.7 inhibitors in a human microdose study to evaluate their pharmacokinetic properties at an early stage.[1][2] This study allowed for the characterization of intravenous and oral pharmacokinetics of four compounds. The results demonstrated a wide range in plasma clearance (45 to 392 mL/min/kg), volume of distribution (13 to 36 L/kg), and oral bioavailability (38 to 110%).[1][2] Based on the human pharmacokinetic data and subsequent modeling, PF-05089771 was selected as the most promising candidate for further development.[1]

#### **Vixotrigine (BIIB074)**

Vixotrigine, developed by Biogen, is a voltage- and use-dependent sodium channel blocker that has been investigated for the treatment of various neuropathic pain conditions. In a Phase I study involving healthy volunteers, orally administered vixotrigine demonstrated a time to maximum plasma concentration (Tmax) of 1-2 hours and a terminal half-life of approximately 11 hours.[3][4] The maximum observed plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were found to increase with the dose.[3][4]

#### DS-1971a

DS-1971a is a potent and selective Nav1.7 inhibitor discovered by Daiichi Sankyo. Human mass balance studies have been conducted for this compound.[5] These studies revealed that DS-1971a is metabolized to form a major human-specific (disproportionate) metabolite, M1, through a process mediated by the cytochrome P450 enzyme CYP2C8.[5][6][7] While this provides valuable insight into its metabolic fate, detailed human pharmacokinetic parameters such as half-life, clearance, and bioavailability are not yet publicly available.

#### JNJ-63955918

JNJ-63955918 is a potent and highly selective peptide inhibitor of Nav1.7, derived from a tarantula venom peptide, that acts as a closed-state blocker.[8] Currently, this compound appears to be in the preclinical stage of development, and as such, there is no publicly available human pharmacokinetic data.



#### **Experimental Protocols**

The pharmacokinetic data presented in this guide were primarily derived from early-phase human clinical trials and preclinical studies. The general methodologies employed in these studies are outlined below.

#### **Human Microdose Studies**

For the Pfizer compounds, a human microdose study was conducted. This type of study involves the administration of a very small, sub-pharmacological dose of a drug candidate (typically less than 100 micrograms) to human volunteers.[9] The primary goal is to obtain early human pharmacokinetic data, such as clearance, volume of distribution, and absolute bioavailability, with minimal risk to the subjects.[9] Following administration, plasma samples are collected at various time points and analyzed using highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the low concentrations of the drug.[10] Pharmacokinetic parameters are then calculated using noncompartmental analysis of the plasma concentration-time data.[1][2]

#### Single and Multiple Ascending Dose (SAD/MAD) Studies

The pharmacokinetic profile of Vixotrigine was evaluated in Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.[3][4] In SAD studies, a small group of subjects receives a single dose of the drug, and pharmacokinetic parameters are assessed. In MAD studies, subjects receive multiple doses of the drug over a period of time to evaluate its accumulation and steady-state pharmacokinetics. Blood samples are collected at predetermined time points after drug administration to determine the plasma concentration of the drug over time. Standard noncompartmental methods are then used to determine key pharmacokinetic parameters.[3][4]

#### Visualizing the Pharmacokinetic Workflow

The following diagram illustrates a generalized workflow for the assessment of the pharmacokinetic profile of a new drug candidate, from preclinical evaluation to clinical studies.



#### Generalized Pharmacokinetic Assessment Workflow



Click to download full resolution via product page

Caption: A flowchart illustrating the typical stages of pharmacokinetic evaluation in drug development.





## **Nav1.7 Signaling Pathway and Inhibition**

The Nav1.7 channel is a key component of the pain signaling pathway. The diagram below illustrates its role in nociceptive neurons and the mechanism of action of its inhibitors.



Click to download full resolution via product page

Caption: A diagram showing the role of Nav1.7 in pain signal transmission and its inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C8-Mediated Formation of a Human Disproportionate Metabolite of the Selective NaV1.7 Inhibitor DS-1971a, a Mixed Cytochrome P450 and Aldehyde Oxidase Substrate -PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. Physiologically Based Pharmacokinetic Modeling for Quantitative Prediction of Exposure to a Human Disproportionate Metabolite of the Selective NaV1.7 Inhibitor DS-1971a, a Mixed Substrate of Cytochrome P450 and Aldehyde Oxidase, Using Chimeric Mice With Humanized Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdosing: Concept, Application and Relevance PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 0 Clinical Trials (microdosing) | PDF [slideshare.net]
- To cite this document: BenchChem. [A Comparative Review of the Pharmacokinetic Profiles
  of Investigational Nav1.7 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3181772#comparing-the-pharmacokinetic-profiles-ofnav1-7-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com